molecular formula C15H16Cl2N4O B5410466 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-chlorophenyl)piperazine

1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-chlorophenyl)piperazine

Cat. No. B5410466
M. Wt: 339.2 g/mol
InChI Key: HYUUUBVRQTUEDO-UHFFFAOYSA-N
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Description

1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-chlorophenyl)piperazine, commonly known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP is a piperazine derivative that has been shown to have a range of pharmacological effects, including anxiolytic, antidepressant, and antipsychotic properties. In

Mechanism of Action

The exact mechanism of action of CPP is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the D2 receptor. It has also been shown to modulate the activity of the NMDA receptor. These actions are thought to contribute to CPP's anxiolytic, antidepressant, and antipsychotic properties.
Biochemical and Physiological Effects:
CPP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its antidepressant and antipsychotic effects. CPP has also been shown to reduce the activity of the HPA axis, which is involved in the stress response. This may contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

One advantage of CPP is that it has been extensively studied and its pharmacological properties are well understood. This makes it a useful tool for investigating the mechanisms underlying psychiatric disorders and for developing new treatments. However, one limitation of CPP is that it has been shown to have some side effects, including sedation and hypothermia. This can make it difficult to interpret the results of experiments using CPP.

Future Directions

There are several future directions for research on CPP. One area of interest is investigating its potential use as a treatment for cognitive disorders, such as Alzheimer's disease. Another area of interest is investigating its potential use as a treatment for substance use disorders, such as addiction to opioids or cocaine. Additionally, there is interest in developing new compounds that are based on the structure of CPP, with the aim of improving its therapeutic properties and reducing its side effects.

Synthesis Methods

CPP can be synthesized using a variety of methods, including the reaction of 1-methyl-4-chloropyrazole with 2-chlorobenzoyl chloride in the presence of triethylamine. Another method involves the reaction of 1-methyl-4-chloropyrazole with 2-chlorobenzaldehyde in the presence of potassium carbonate and acetic acid. Both of these methods result in the formation of CPP.

Scientific Research Applications

CPP has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic properties, and has been investigated as a potential treatment for a range of psychiatric disorders, including anxiety, depression, and schizophrenia. CPP has also been studied for its potential use as a cognitive enhancer, and has been shown to improve memory and learning in animal models.

properties

IUPAC Name

(4-chloro-2-methylpyrazol-3-yl)-[4-(2-chlorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N4O/c1-19-14(12(17)10-18-19)15(22)21-8-6-20(7-9-21)13-5-3-2-4-11(13)16/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUUUBVRQTUEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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